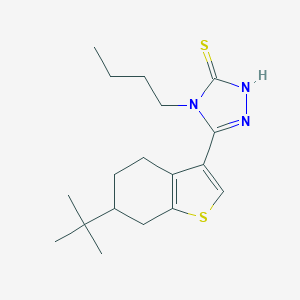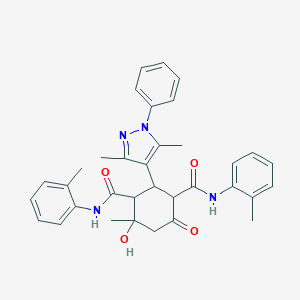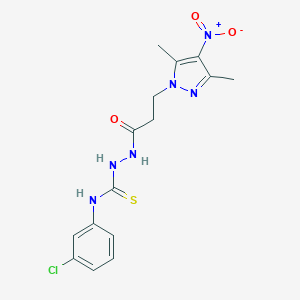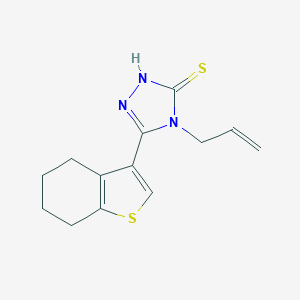![molecular formula C24H16Cl2F5N3O3 B456419 5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B456419.png)
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide is a dichlorobenzene.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of various derivatives. For instance, Amir and Kumar (2005) synthesized derivatives of 3,5-dimethyl pyrazoles and 3-methyl pyrazol-5-ones, including compounds related to this specific chemical structure, and examined their anti-inflammatory and other biological activities (Amir & Kumar, 2005).
Potential Biological Activities
- Research has indicated that derivatives of this compound might have biological relevance. For instance, the study of methylglyoxal, a reactive alpha-oxoaldehyde, revealed the formation of advanced glycation end-products, which are relevant in the context of diabetes and neurodegenerative diseases. This is significant as it highlights the compound's potential role in biological processes and its potential implications in disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Interaction Studies
- Detailed studies on molecular interactions, such as those conducted by Shim et al. (2002), have explored the antagonist behavior of related compounds. These studies provide insight into how similar chemical structures interact with biological receptors, which can be critical for drug development and understanding biological mechanisms (Shim et al., 2002).
Applications in Corrosion Inhibition
- Compounds with a similar structural framework have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, revealing their efficiency as corrosion inhibitors and elucidating their reactive sites. This suggests potential industrial applications for such compounds in protecting metals from corrosion (Wang et al., 2006).
Potential Anticancer Activity
- Research has also delved into the potential anticancer properties of related compounds. For example, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, indicating the possible relevance of similar chemical structures in cancer therapy (Deady et al., 2003).
Properties
Molecular Formula |
C24H16Cl2F5N3O3 |
|---|---|
Molecular Weight |
560.3g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2F5N3O3/c1-10-23(11(2)34(33-10)8-14-18(27)20(29)22(31)21(30)19(14)28)32-24(35)17-6-4-13(37-17)9-36-16-5-3-12(25)7-15(16)26/h3-7H,8-9H2,1-2H3,(H,32,35) |
InChI Key |
HMAOBYVPCGRUKK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorophenoxy)methyl]-4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B456336.png)
![METHYL 6-(TERT-BUTYL)-2-{[4-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B456337.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456339.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B456340.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456341.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456344.png)

![N-(4-CHLOROPHENYL)-2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456353.png)

![7-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B456357.png)
![12-(3-chloro-4-fluorophenyl)-6-(difluoromethyl)-4-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,14,16,18-heptaene-11,20-dione](/img/structure/B456358.png)
![2-(3,4-DICHLOROPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456359.png)
